molecular formula C8H13NO B13837131 4-(But-3-enylamino)but-3-en-2-one

4-(But-3-enylamino)but-3-en-2-one

Cat. No.: B13837131
M. Wt: 139.19 g/mol
InChI Key: ZAFNPPWJNJIAQP-UHFFFAOYSA-N
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Description

4-(But-3-enylamino)but-3-en-2-one is an organic compound with a unique structure that includes both an enamine and an enone functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-enylamino)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of but-3-en-2-one with but-3-enylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-enylamino)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form diketones.

    Reduction: The compound can be reduced to form saturated amines and alcohols.

    Substitution: The enamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Diketones

    Reduction: Saturated amines and alcohols

    Substitution: Substituted enamines

Scientific Research Applications

4-(But-3-enylamino)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(But-3-enylamino)but-3-en-2-one involves its interaction with molecular targets such as enzymes. The enamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The enone group can participate in Michael addition reactions, leading to the formation of adducts with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-3-buten-2-one
  • 4-(4-Hydroxyphenyl)-but-3-en-2-one
  • 4-(4-(1-Methyl-3-oxo-but-1-enylamino)-phenylamino)-pent-3-en-2-one

Uniqueness

4-(But-3-enylamino)but-3-en-2-one is unique due to its dual functional groups, which provide a wide range of reactivity and potential applications. Its structure allows it to participate in both enamine and enone chemistry, making it a versatile compound in synthetic and industrial chemistry.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-(but-3-enylamino)but-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-3-4-6-9-7-5-8(2)10/h3,5,7,9H,1,4,6H2,2H3

InChI Key

ZAFNPPWJNJIAQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CNCCC=C

Origin of Product

United States

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